molecular formula C6H3ClN2S3 B1596913 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole CAS No. 98816-24-1

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

Cat. No. B1596913
CAS RN: 98816-24-1
M. Wt: 234.8 g/mol
InChI Key: DPVKTZFIFFTJKH-UHFFFAOYSA-N
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Description

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole is a chemical compound that belongs to the family of thiadiazoles. Thiadiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure. 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole has been extensively studied for its potential applications in scientific research, particularly in the field of medicine.

Mechanism Of Action

The mechanism of action of 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by interfering with the cell cycle.

Biochemical And Physiological Effects

Studies have shown that 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole exhibits significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to exhibit significant antioxidant activity, making it a potential candidate for the development of antioxidant drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases, particularly cancer. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole. One potential direction is the development of new anticancer drugs based on this compound. Another potential direction is the study of its potential as an antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Scientific Research Applications

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole has been studied for its potential applications in various scientific research fields. One of its most promising applications is in the field of medicine, where it has shown potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole exhibits significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

3-chloro-5-thiophen-2-ylsulfanyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S3/c7-5-8-6(12-9-5)11-4-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVKTZFIFFTJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375693
Record name 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

CAS RN

98816-24-1
Record name 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
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3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
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3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
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3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Reactant of Route 5
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Reactant of Route 6
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

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